molecular formula C25H21N B14665819 N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline CAS No. 38801-65-9

N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline

Cat. No.: B14665819
CAS No.: 38801-65-9
M. Wt: 335.4 g/mol
InChI Key: ZYUBOOBDWFIJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline is an organic compound that features a pyrene moiety linked to an aniline derivative. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including organic chemistry, materials science, and photophysics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline typically involves the reaction of pyrene-1-carbaldehyde with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization from solvents like ethyl acetate and diethyl ether .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline exerts its effects is primarily through its interaction with molecular targets via π-π stacking and hydrophobic interactions. The pyrene moiety allows for strong π-π interactions with aromatic systems, while the dimethylaniline group can engage in hydrogen bonding and other non-covalent interactions. These properties make it an effective probe in various biochemical and biophysical studies .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(pyren-1-yl)aniline
  • N,N-Diphenyl-4-(pyren-1-yl)aniline
  • N,N-Dimethyl-4-(pyridin-2-yl)aniline

Uniqueness

N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline is unique due to its specific structural configuration, which combines the fluorescence properties of pyrene with the electron-donating characteristics of dimethylaniline. This combination enhances its utility in various applications, particularly in the fields of fluorescence spectroscopy and optoelectronics .

Properties

CAS No.

38801-65-9

Molecular Formula

C25H21N

Molecular Weight

335.4 g/mol

IUPAC Name

N,N-dimethyl-4-(pyren-1-ylmethyl)aniline

InChI

InChI=1S/C25H21N/c1-26(2)22-13-6-17(7-14-22)16-21-11-10-20-9-8-18-4-3-5-19-12-15-23(21)25(20)24(18)19/h3-15H,16H2,1-2H3

InChI Key

ZYUBOOBDWFIJJI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.